molecular formula C16H15NO2 B14618465 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime CAS No. 59305-67-8

2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime

Cat. No.: B14618465
CAS No.: 59305-67-8
M. Wt: 253.29 g/mol
InChI Key: BOYBMWBBOASQML-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is an organic compound with the molecular formula C16H15NO2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions usually involve the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime involves its interaction with biological molecules. The oxime group can form stable complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is unique due to the presence of the oxime group, which enhances its ability to form metal complexes and increases its biological activity compared to its parent compound and other derivatives .

Properties

CAS No.

59305-67-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-3-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)16(17-18)12-7-13-5-3-2-4-6-13/h2-12,18H,1H3

InChI Key

BOYBMWBBOASQML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C=CC2=CC=CC=C2

Origin of Product

United States

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